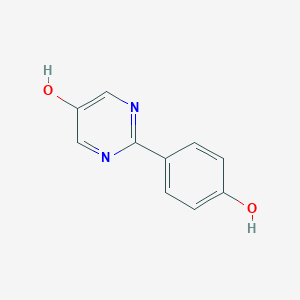

2-(4-Hydroxyphenyl)-5-pyrimidinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)pyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)10-11-5-9(14)6-12-10/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOPBDRWHKDPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50421721 | |

| Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142172-97-2 | |

| Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Characteristics of 2-(4-Hydroxyphenyl)-5-pyrimidinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenyl)-5-pyrimidinol is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring both a hydroxyphenyl group and a pyrimidinol core, suggests potential for diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key physicochemical data for this compound.

General and Chemical Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| CAS Number | 142172-97-2 | [1][2] |

| Appearance | Solid, powder or crystals | [1][2] |

| SMILES | Oc1ccc(cc1)c2ncc(O)cn2 | [2][3] |

| InChI | 1S/C10H8N2O2/c13-8-3-1-7(2-4-8)10-11-5-9(14)6-12-10/h1-6,13-14H | [2] |

| InChI Key | BKOPBDRWHKDPPN-UHFFFAOYSA-N | [2][3] |

Experimental and Predicted Physicochemical Data

| Property | Value | Type | Source |

| Melting Point | 235-240 °C | Experimental | [1][2][4] |

| 238 °C | Experimental | [3] | |

| Boiling Point | 295.9 ± 32.0 °C | Predicted | [4] |

| Density | 1.363 ± 0.06 g/cm³ | Predicted | [4] |

| pKa | 6.75 ± 0.36 | Predicted | [4] |

| Solubility | No quantitative data available | - | |

| logP | No quantitative data available | - | |

| Storage Temperature | Room temperature | - | [1][2] |

Biological Activity and Potential Signaling Pathways

While specific biological studies on this compound are limited, its structural motifs and the activities of related compounds provide insights into its potential therapeutic applications.

Antioxidant Properties

The presence of phenolic hydroxyl groups suggests that this compound may possess antioxidant properties.[5] Phenolic compounds are known to act as free radical scavengers, which can help mitigate oxidative stress implicated in various diseases.[6] The antioxidant capacity of pyrimidine (B1678525) derivatives has been evaluated in numerous studies, often utilizing assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.[6]

Potential as a STAT6 Inhibitor

Structurally similar compounds, specifically 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6).[7] STAT6 is a key transcription factor in the signaling pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are crucial for T-helper type 2 (Th2) cell differentiation and the inflammatory response.[1][3] Inhibition of the STAT6 pathway is a therapeutic strategy for allergic conditions like asthma and atopic dermatitis.[7][8] Given the structural similarities, this compound could be investigated as a scaffold for the development of novel STAT6 inhibitors.

Role in Drug Development

This compound is recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly for neurological and oncological targets.[5] Its stability and solubility characteristics are advantageous for formulation development.[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination and comparison of physicochemical properties. The following sections describe standard methodologies for key parameters.

Melting Point Determination (Capillary Method)

This method is based on visually observing the temperature at which a solid sample transitions to a liquid phase within a capillary tube.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Glass capillary tubes (sealed at one end).

-

Thermometer or digital temperature probe.

-

Spatula.

-

Mortar and pestle (optional, for sample grinding).

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of solid will be packed into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid down into the bottom. The packed sample height should be 2-3 mm.

-

Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to approach the expected melting point, then reduce the heating rate to 1-2 °C per minute approximately 15-20 °C below the expected melting point.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Workflow for Melting Point Determination

References

- 1. STAT6 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]

- 3. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-(4-Hydroxyphenyl)-5-pyrimidinol Scaffold: A Technical Guide to its Biological Potential as a STAT6 Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological significance of the 2-(4-hydroxyphenyl)-5-pyrimidinol chemical scaffold. While direct biological activity data for the parent compound is not extensively documented in publicly available literature, its derivatives have shown significant promise, particularly as potent and selective inhibitors of the Signal Transducer and Activator of Transcription 6 (STAT6). This document will focus on the well-characterized derivative, AS1517499, to illustrate the therapeutic potential of this chemical core in inflammatory and allergic diseases.

The STAT6 Signaling Pathway: A Key Target in Allergic Inflammation

The STAT6 protein is a critical component of the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] These cytokines are central to the development of T-helper 2 (Th2) cell-mediated immune responses, which are hallmarks of allergic conditions such as asthma and atopic dermatitis.[1] Upon binding of IL-4 or IL-13 to their receptors, STAT6 is activated and plays a pivotal role in promoting Th2 cell differentiation.[1] Consequently, inhibiting STAT6 is a promising therapeutic strategy for mitigating the effects of excessive Th2 responses in allergic diseases.[2]

Figure 1: Simplified STAT6 Signaling Pathway and Inhibition by AS1517499.

Quantitative Analysis of STAT6 Inhibition

A series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit STAT6. Among these, 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide, also known as AS1517499, has emerged as a particularly potent inhibitor.[1][2] The inhibitory activities are summarized in the table below.

| Compound | Target | Assay Type | IC50 (nM) | Cell Type | Reference |

| AS1517499 | STAT6 Inhibition | Biochemical Assay | 21 | - | [1][2] |

| AS1517499 | IL-4-induced Th2 Differentiation | Cell-based Assay | 2.3 | Mouse Spleen T cells | [1][2] |

Experimental Protocols

The following sections detail the methodologies employed to determine the biological activity of AS1517499.

STAT6 Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on STAT6 activity.

Figure 2: Workflow for a typical STAT6 biochemical inhibition assay.

Methodology:

-

Reaction Setup: A reaction mixture containing recombinant STAT6 enzyme, a biotinylated peptide substrate, and ATP is prepared in an appropriate buffer.

-

Compound Addition: Test compounds, such as AS1517499, are added to the reaction mixture at varying concentrations. A control with a vehicle (e.g., DMSO) is also included.

-

Phosphorylation Reaction: The reaction is initiated and allowed to proceed for a defined period at a specific temperature to allow for the phosphorylation of the peptide substrate by STAT6.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using an ELISA-based format where the biotinylated peptide is captured on a streptavidin-coated plate, and a specific antibody that recognizes the phosphorylated tyrosine residue is used for detection.

-

Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

IL-4-Induced Th2 Differentiation Assay (Cell-based)

This assay assesses the ability of a compound to inhibit the differentiation of naive T cells into Th2 cells, a key process in allergic responses.

Methodology:

-

Cell Isolation: Naive T cells are isolated from the spleens of mice (e.g., C57BL/6).[1]

-

Cell Culture and Differentiation: The isolated T cells are cultured in the presence of IL-4 to induce Th2 differentiation. The test compound (AS1517499) is added at various concentrations. A control for Th1 differentiation induced by IL-12 is also run to assess selectivity.[1]

-

Analysis of Cytokine Production: After a period of incubation, the supernatant is collected, and the concentration of Th2 cytokines (e.g., IL-4, IL-5) and Th1 cytokines (e.g., IFN-γ) is measured using methods like ELISA.

-

Data Analysis: The IC50 value for the inhibition of Th2 differentiation is determined by the concentration of the compound that causes a 50% reduction in the production of Th2 cytokines. The effect on Th1 cytokine production is also evaluated to determine the selectivity of the inhibitor. AS1517499 was found to not influence T-helper cell 1 (Th1) differentiation induced by IL-12.[1][2]

Conclusion and Future Directions

The this compound scaffold serves as a valuable starting point for the development of potent and selective STAT6 inhibitors. The derivative AS1517499 demonstrates significant inhibitory activity against STAT6 and IL-4-induced Th2 differentiation in vitro. These findings highlight the potential of this chemical class in the development of novel therapeutics for allergic diseases. Further research could focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives for in vivo efficacy and safety. The core structure is also versatile and could be explored for its potential to inhibit other kinases or protein targets, given the broad range of biological activities associated with pyrimidine-based compounds.[3]

References

- 1. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Targeted Therapy: An In-depth Guide to Pyrimidinol Compounds

For Immediate Release

[City, State] – December 6, 2025 – In the intricate world of drug discovery, the emergence of pyrimidinol compounds as potent and selective kinase inhibitors marks a significant milestone. This technical guide delves into the discovery, background, and therapeutic potential of this promising class of molecules, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting field.

The pyrimidine (B1678525) scaffold, a fundamental component of nucleic acids, has long been a cornerstone in medicinal chemistry.[1][2] Its inherent ability to mimic the purine (B94841) core of ATP allows for the design of competitive inhibitors for a vast array of protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases like cancer.[1] The systematic study of pyrimidines began in 1884, with the parent compound first synthesized in 1900.[1] This foundational work paved the way for the development of a multitude of pyrimidine derivatives with diverse therapeutic applications.[2][3]

The introduction of a hydroxyl group to the pyrimidine ring, forming pyrimidinol or hydroxypyrimidine, offered a new dimension for structure-activity relationship (SAR) studies. This modification can significantly alter the compound's electronic properties, solubility, and hydrogen bonding capabilities, leading to enhanced potency and selectivity for specific kinase targets.

This guide provides a detailed overview of the synthesis, biological evaluation, and mechanisms of action of key pyrimidinol compounds that have emerged as promising kinase inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative pyrimidinol and related pyrimidine derivatives against various protein kinases and cancer cell lines.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases

| Compound ID/Series | Target Kinase | IC50 (nM) | Reference |

| Osimertinib | EGFR T790M | ~1 | [4] |

| EGFR L858R | ~1 | [4] | |

| Erlotinib | EGFR T790M | ~200 | [4] |

| EGFR L858R | ~2 | [4] | |

| Compound 12a | Aurora A | 309 | [5] |

| Aurora B | 293 | [5] | |

| Compound 17f | VEGFR-2 | 230 | [6] |

| 3-IN-PP1 | PKD | 94-108 | [7] |

| Compound 17m | PKD | 17-35 | [7] |

Table 2: Anticancer Activity of Pyrimidine Derivatives in Cell-Based Assays

| Compound ID/Series | Cell Line | Assay Type | IC50 (µM) | Reference |

| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | MTT Assay | 1.629 | [8] |

| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | MTT Assay | 1.841 | [8] |

| Aminopyrimidine 2a | Glioblastoma, TNBC, Oral Squamous, Colon Cancer | Proliferation Assay | 4 - 8 | [8] |

| Pyridothienopyrimidinone 7a | MCF-7, HCT116, PC3 | Cytotoxicity Assay | 1.18 | [8] |

| Chromenopyrimidine 3 | MCF-7, HepG2, A549 | MTT Assay | 1.61 - 2.02 | [8] |

| Thiazolo[4,5-d]pyrimidine 3b | PC3 (Prostate Cancer) | MTT Assay | 21 | [8] |

| Thiazolo[4,5-d]pyrimidine 3d | PC3 (Prostate Cancer) | MTT Assay | 17 | [8] |

| Compound 12a | A549 | Anti-proliferative | 12.05 | [5] |

| HCT-116 | Anti-proliferative | 1.31 | [5] | |

| MCF-7 | Anti-proliferative | 20.53 | [5] |

Key Signaling Pathways Targeted by Pyrimidinol Compounds

The therapeutic efficacy of pyrimidinol-based kinase inhibitors stems from their ability to modulate critical signaling pathways implicated in cell growth, proliferation, and survival.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. ebiotrade.com [ebiotrade.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. tsijournals.com [tsijournals.com]

Technical Guide: Spectral Analysis of 2-(4-Hydroxyphenyl)-5-pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data and analytical methodologies for the characterization of 2-(4-Hydroxyphenyl)-5-pyrimidinol. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles of chemical structure and spectroscopy. The experimental protocols described are generalized best practices for the analysis of small organic molecules of this nature.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from analysis of its chemical structure, including the p-hydroxyphenyl and 5-pyrimidinol moieties, and typical chemical shifts observed for similar functional groups and aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.9 - 8.1 | Doublet | 8.0 - 9.0 |

| H-3', H-5' | 6.8 - 7.0 | Doublet | 8.0 - 9.0 |

| H-4, H-6 | 8.5 - 8.7 | Singlet | - |

| Ar-OH | 9.5 - 10.5 | Broad Singlet | - |

| Pyr-OH | 10.0 - 11.0 | Broad Singlet | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2' | 160.0 - 162.0 |

| C-1' | 125.0 - 127.0 |

| C-2', C-6' | 130.0 - 132.0 |

| C-3', C-5' | 115.0 - 117.0 |

| C-5 | 150.0 - 152.0 |

| C-4, C-6 | 145.0 - 147.0 |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 189.0664 |

| [M-H]⁻ | 187.0511 |

| [M+Na]⁺ | 211.0483 |

M = C₁₀H₈N₂O₂ (Monoisotopic Mass = 188.0586)

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and Mass Spectrometry data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.[1]

-

The sample should be dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry 5 mm NMR tube.[1][2]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[1]

-

The solution should be free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

2. NMR Data Acquisition:

-

The NMR spectrometer is typically a 400 or 500 MHz instrument.

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2]

-

A relaxation delay appropriate for the molecule should be set to ensure accurate integration.

Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

-

Prepare a stock solution of the sample in a high-purity solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[4]

-

From the stock solution, prepare a dilute solution for analysis, typically in the range of 1-10 µg/mL, using a solvent system compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode).[4]

-

The final solution should be free of non-volatile salts and buffers, which can interfere with the ionization process.[4]

2. Mass Spectrometry Data Acquisition:

-

The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) are optimized to achieve stable and efficient ionization of the analyte.

-

Mass spectra are acquired in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Data is collected over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

Visualizations

The following diagrams illustrate the logical workflows for spectral data acquisition and analysis.

References

In-depth Technical Guide: 2-(4-Hydroxyphenyl)-5-pyrimidinol

InChI Key: BKOPBDRWHKDPPN-UHFFFAOYSA-N

Abstract

This technical guide provides a comprehensive overview of 2-(4-Hydroxyphenyl)-5-pyrimidinol, a heterocyclic organic compound with significant potential in pharmaceutical research and development. This document collates available data on its chemical properties, synthesis, and potential biological applications, with a focus on its role as a key intermediate in the synthesis of bioactive molecules. While extensive quantitative biological data and detailed experimental protocols for this specific compound are not widely published, this guide presents related information from analogous structures and outlines general methodologies relevant to its study.

Chemical and Physical Properties

This compound is a solid, crystalline powder with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| CAS Number | 142172-97-2 | [1] |

| Melting Point | 235-240 °C | [2] |

| Appearance | Powder or crystals | |

| Purity | ≥90% | [1] |

Synthesis

Nitration of this compound

Experimental Protocol: Treatment of this compound with cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) results in the nitration of both the phenyl and pyrimidinol rings, yielding 2-(4-hydroxy-3-nitrophenyl)-4-nitro-5-pyrimidinol.[3] The reaction was carried out under an atmosphere of dry nitrogen.[3]

Reaction:

-

Starting Material: this compound

-

Reagent: Cerium (IV) ammonium nitrate (CAN)

-

Product: 2-(4-hydroxy-3-nitrophenyl)-4-nitro-5-pyrimidinol

-

Yield: 79%[3]

It was noted that using only one equivalent of CAN still produced the dinitrated product, albeit in a much lower yield (10%), with no observation of a mono-nitrated derivative.[3]

Biological Activity and Potential Applications

This compound is recognized as a valuable intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[2] Its structural features suggest potential interactions with various biological targets.

Potential as a STAT6 Inhibitor Precursor

While direct inhibitory activity of this compound on STAT6 has not been reported, structurally related pyrimidine (B1678525) derivatives have shown potent inhibition of this transcription factor. STAT6 is a key player in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are crucial for T-helper cell 2 (Th2) differentiation, a process implicated in allergic diseases like asthma.[4]

A study on 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, which share the hydroxyphenyl and pyrimidine motifs, identified compounds with significant STAT6 inhibitory activity.[4] For instance, 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) exhibited an IC₅₀ value of 21 nM for STAT6 inhibition and an IC₅₀ of 2.3 nM for the inhibition of IL-4-induced Th2 differentiation in mouse spleen T cells.[4]

This suggests that the 2-(4-hydroxyphenyl)pyrimidine scaffold could be a valuable starting point for the design of novel STAT6 inhibitors.

General Workflow for Assessing Biological Activity

The following diagram illustrates a general workflow for the biological evaluation of compounds like this compound, from initial screening to more detailed mechanistic studies.

Signaling Pathway Interactions

Specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, based on the activity of related pyrimidine derivatives, the STAT6 signaling pathway is a potential area of investigation.

Hypothetical STAT6 Signaling Pathway Inhibition

The following diagram illustrates the canonical STAT6 signaling pathway and the hypothetical point of inhibition by a derivative of this compound.

Conclusion

This compound is a chemical entity with demonstrated utility as a synthetic intermediate. While direct and extensive biological data for this specific molecule are currently limited in the public domain, its structural relationship to potent inhibitors of key biological targets, such as STAT6, highlights its potential for further investigation in drug discovery programs. Future research should focus on the development of detailed synthetic protocols, comprehensive biological screening, and elucidation of its mechanism of action to fully realize its therapeutic potential.

References

In-Depth Technical Guide: Safety and Hazard Profile of 2-(4-Hydroxyphenyl)-5-pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and hazard information for the chemical compound 2-(4-Hydroxyphenyl)-5-pyrimidinol (CAS No. 142172-97-2). The information is compiled from various safety data sheets (SDS) and chemical databases. It is important to note that while general hazard classifications are available, specific quantitative toxicological data from dedicated studies on this compound are not publicly available at the time of this report. The experimental protocols described herein are based on standardized OECD guidelines for chemical safety testing and represent the methodologies that would typically be employed to generate such data.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are related to irritation of the skin, eyes, and respiratory system.

GHS Pictogram:

-

(GHS07)

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the tables below, categorized by prevention, response, storage, and disposal. These statements offer guidance on measures to minimize or prevent adverse effects resulting from exposure to this chemical.[1][2][4][5][6]

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Table 2: Precautionary Statements for this compound

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/eye protection/face protection.[1] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] | |

| P362 | Take off contaminated clothing and wash before reuse.[1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Toxicological Data Summary

Currently, there is a lack of publicly available quantitative toxicological data for this compound. Studies determining values such as LD50 (median lethal dose), as well as detailed reports on skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity, have not been identified in the public domain. The following sections detail the standard experimental protocols that would be used to generate such critical safety data.

Standard Experimental Protocols for Toxicological Assessment

The following methodologies are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.

Acute Oral Toxicity - OECD Test Guideline 423

-

Objective: To determine the acute oral toxicity of a substance.

-

Methodology: This method uses a stepwise procedure with a small number of animals per step. The substance is administered orally to a group of fasted animals at one of the defined dose levels. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. The outcome of the first step determines the next step, i.e., whether to dose at a higher or lower level or to stop testing.

-

Animal Model: Typically rats or mice.

-

Data Collected: Mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), body weight changes, and gross necropsy findings.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[7][8]

-

Methodology: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on an animal.[9] The patch is covered with a gauze dressing for a specified period (typically 4 hours).[9] After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Animal Model: Albino rabbit.[9]

-

Data Collected: Scoring of erythema and edema according to a standardized scale (e.g., Draize scale). Observations of any other skin lesions such as corrosion, ulceration, or necrosis are also recorded.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[1]

-

Methodology: A single dose of the test substance is applied into the conjunctival sac of one eye of an animal.[1] The other eye remains untreated and serves as a control.[1] The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling).[1]

-

Animal Model: Albino rabbit.

-

Data Collected: Scores for corneal opacity, iritis, and conjunctival redness and chemosis are recorded at specified intervals. The reversibility of the observed effects is also assessed.

Skin Sensitization - OECD Test Guideline 406

-

Objective: To determine the potential of a substance to cause skin sensitization (allergic contact dermatitis).[2]

-

Methodology: This guideline describes two main methods: the Guinea Pig Maximisation Test (GPMT) and the Buehler Test.[10]

-

GPMT: Involves an induction phase where the test substance is administered both intradermally with an adjuvant and topically. This is followed by a challenge phase where the substance is applied topically to a naive skin site.

-

Buehler Test: Involves repeated topical applications of the test substance during the induction phase, followed by a topical challenge application.

-

-

Animal Model: Guinea pig.[10]

-

Data Collected: The skin reactions at the challenge site are observed and scored for erythema and edema. The incidence and severity of the reactions in the test group are compared to a control group.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

-

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.[11][12]

-

Methodology: The test substance is exposed to amino-acid requiring bacterial strains in the presence and absence of a metabolic activation system (S9 mix).[11][12] If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize the required amino acid and thus grow on a minimal medium. The number of revertant colonies is counted.

-

Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA).[12]

-

Data Collected: The number of revertant colonies per plate for each concentration of the test substance, both with and without metabolic activation. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants.

Hazard Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety and hazards of a chemical substance like this compound.

Caption: A logical workflow for chemical hazard and risk assessment.

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While this guide provides the essential safety information based on available data, it is crucial for researchers and drug development professionals to recognize the absence of comprehensive toxicological studies. For any application where human or significant environmental exposure is anticipated, it is strongly recommended that the toxicological profile of this compound be further investigated through rigorous testing following established guidelines such as those provided by the OECD. Always consult the most recent Safety Data Sheet from your supplier and adhere to all recommended safety precautions.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 12. nucro-technics.com [nucro-technics.com]

The Antioxidant Potential of Hydroxyphenyl-Pyrimidines: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the antioxidant properties of hydroxyphenyl-pyrimidine derivatives, targeting researchers, scientists, and professionals in drug development. It delves into the quantitative antioxidant activity, detailed experimental protocols for its assessment, and the underlying signaling pathways involved in the antioxidant mechanism of these compounds.

Hydroxyphenyl-pyrimidines have emerged as a promising class of heterocyclic compounds with significant antioxidant potential. Their unique structural features, particularly the presence of a hydroxyl group on the phenyl ring, contribute to their ability to scavenge free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Antioxidant Activity

The antioxidant efficacy of various hydroxyphenyl-pyrimidine derivatives has been evaluated using multiple in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant potential, with lower values indicating higher potency. The following table summarizes the reported IC50 values for several derivatives from key antioxidant assays.

| Compound ID | Substitution Pattern | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |

| 1a1 | 4-hydroxyphenyl at C-6 | - | - | [1] |

| 1a2 | 4-hydroxy-3-methoxyphenyl at C-6 | - | - | [1] |

| 1a3 | 4-hydroxyphenyl at S-linked C-2 and C-6 | 8 | - | [1] |

| 1b1 | 4-hydroxy-3-methoxyphenyl at C-6 | 10 | - | [1] |

| 2a | Chromenopyrimidinethione derivative | - | - | [1] |

| 2d | Pyrido[2,3-d]pyrimidine derivative | - | - | [2] |

| 2f | Pyrido[2,3-d]pyrimidine derivative | - | 47.5 (LOX) | [2] |

Note: The table includes data from various studies, and direct comparison should be made with caution due to potential differences in experimental conditions. Some studies reported activity without specific IC50 values or used different assays like Nitric Oxide (NO) and Hydrogen Peroxide (H2O2) scavenging assays.[1][3]

Experimental Protocols for Antioxidant Assays

Accurate assessment of antioxidant activity is crucial for the evaluation of hydroxyphenyl-pyrimidines. The following are detailed methodologies for three commonly employed assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4][5]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)[4]

-

Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)[4]

-

Test compounds (hydroxyphenyl-pyrimidine derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)[4]

-

Spectrophotometer[4]

-

96-well microplate or cuvettes[4]

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). This solution should be freshly prepared and protected from light.[4][6]

-

Preparation of Test Samples: Dissolve the hydroxyphenyl-pyrimidine derivatives and the positive control in a suitable solvent to prepare a series of concentrations.[4]

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or positive control to the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[4][6]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[4][6]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[4][6]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the compound.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[8][9]

Materials:

-

ABTS[8]

-

Potassium persulfate[8]

-

Phosphate buffered saline (PBS) or ethanol

-

Test compounds

-

Positive control (e.g., Trolox)

-

Spectrophotometer[8]

-

96-well microplate[8]

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[8][10]

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.70 at 734 nm.[10][11]

-

Reaction Mixture: Add a small volume of the test sample or positive control at various concentrations to the ABTS•+ working solution in a 96-well plate.[8]

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[12]

-

Absorbance Measurement: Measure the absorbance at 734 nm.[8][11]

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[13][14]

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)[15]

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)[15]

-

Ferric chloride (FeCl₃) solution (20 mM)[15]

-

Test compounds

-

Positive control (e.g., FeSO₄·7H₂O)[16]

-

Spectrophotometer[15]

-

Water bath[15]

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[16][17]

-

Reaction Mixture: Add a small volume of the test sample or standard to the FRAP reagent.[17]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).[14][17]

-

Absorbance Measurement: Measure the absorbance of the colored solution at 593 nm.[15][17]

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change of the test sample to that of a standard curve prepared with a known concentration of Fe²⁺. The results are expressed as FRAP values (e.g., in µM Fe(II)/mg of sample).[15]

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. iomcworld.com [iomcworld.com]

- 8. researchgate.net [researchgate.net]

- 9. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. cosmobiousa.com [cosmobiousa.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Enduring Scaffold: A Technical Guide to the Role of Pyrimidines in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) nucleus stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in the fundamental building blocks of life—the nucleobases cytosine, thymine, and uracil—renders it a "privileged scaffold," one that is readily recognized and interacted with by biological systems. This inherent biocompatibility, coupled with its synthetic tractability, has made the pyrimidine ring a versatile and highly successful framework for the design and development of a vast arsenal (B13267) of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted roles of pyrimidines in modern drug discovery, detailing their synthesis, biological activities, and mechanisms of action across various therapeutic areas. The information herein is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key molecular pathways to empower researchers in their quest for novel therapeutics.

The Broad Spectrum of Pyrimidine's Biological Prowess

The structural versatility of the pyrimidine core allows for the introduction of a wide array of substituents at its various positions, leading to a rich diversity of pharmacological activities.[1] Pyrimidine derivatives have demonstrated significant efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[2][3]

Anticancer Activity: Targeting the Engines of Malignancy

In the realm of oncology, pyrimidine-based drugs have made a profound impact. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in cell proliferation to the disruption of DNA synthesis.[4]

A significant number of pyrimidine-based anticancer agents function as protein kinase inhibitors .[4] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers. Pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby halting the pro-proliferative signals.[5] A notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are often overactive in various tumors.[6][7]

Another major class of pyrimidine-based anticancer drugs are the antimetabolites . These compounds, such as the well-known 5-fluorouracil (B62378) (5-FU), are structurally similar to endogenous pyrimidines and interfere with the synthesis of nucleic acids.[8] By inhibiting enzymes like thymidylate synthase, they deplete the building blocks necessary for DNA replication and repair, leading to the death of rapidly dividing cancer cells.[9] Dihydrofolate reductase (DHFR) is another key enzyme in this pathway that is targeted by pyrimidine-based drugs like trimethoprim.[10]

Antimicrobial and Antiviral Efficacy: Combating Infectious Diseases

The pyrimidine scaffold is also a crucial component in the development of agents to combat bacterial, fungal, and viral infections. Pyrimidine derivatives can exhibit broad-spectrum antibacterial activity by targeting essential bacterial enzymes that are distinct from their mammalian counterparts, offering a window of therapeutic selectivity.[1]

In antiviral therapy , pyrimidine nucleoside analogues have been particularly successful. These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation can lead to chain termination or the introduction of mutations, ultimately inhibiting viral replication. This strategy has been effectively employed against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and cytomegalovirus (CMV).[8]

Anti-inflammatory Action: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. By blocking the production of pro-inflammatory prostaglandins, these compounds can effectively alleviate the symptoms of inflammatory conditions.

Quantitative Data on the Biological Activity of Pyrimidine Derivatives

To facilitate a comparative analysis of the potency of various pyrimidine derivatives, the following tables summarize key quantitative data from a range of studies.

Table 1: Anticancer Activity of Representative Pyrimidine Derivatives

| Compound Class | Specific Derivative | Target | Cancer Cell Line | IC50 (µM) |

| Pyrazolo[3,4-d]pyrimidine | SI306 | Src Kinase | GIN8 (Glioblastoma) | 11.2 |

| Pyrazolo[1,5-a]pyrimidine | Compound 6t | CDK2 | - | 0.09 |

| Pyrazolo[1,5-a]pyrimidine | Compound 6s | TRKA | - | 0.45 |

| Pyrido[1,2-a]pyrimidin-2-one | Compound 17 | DHFR | MCF-7 (Breast) | <10 |

| Pyrimidine-based | Compound 13 | Aurora A Kinase | SCLC | <0.2 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Representative Pyrimidine Derivatives

| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) |

| Thiophenyl-pyrimidine | F20 | Staphylococcus aureus (MRSA) | 2 |

| Thiophenyl-pyrimidine | F20 | Enterococcus faecalis (VRE) | 2 |

| 2,4-disubstituted-6-thiophenyl-pyrimidine | Bb2 | Staphylococcus aureus (MRSA) | 2 |

| 2,4-disubstituted-6-thiophenyl-pyrimidine | Bb2 | Enterococcus faecalis (VRE) | 2 |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 9o | Bacillus subtilis | 16-102 |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 9o | Escherichia coli | 16-102 |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Antiviral Activity of Representative Pyrimidine Derivatives

| Compound Class | Specific Derivative | Virus | EC50 (µM) |

| Pyrimidine Nucleoside Analogue | 3'-azido-2',3'-dideoxyuridine | HIV-1 | Potent |

| Pyrimidine Nucleoside Analogue | 3'-azido-5-ethyl-2',3'-dideoxyuridine | HIV-1 | Potent |

| Acyclic Nucleoside Phosphonate | (S)-HPMPC (Cidofovir) | HHV-6A | ~0.3 µg/mL |

| Acyclic Nucleoside Phosphonate | (S)-HPMPC (Cidofovir) | HHV-6B | ~1.2 µg/mL |

| Acyclic Nucleoside Phosphonate | (S)-HPMPC (Cidofovir) | HHV-7 | ~3.0 µg/mL |

EC50: The half maximal effective concentration, the concentration of a drug that gives half-maximal response.

Table 4: Anti-inflammatory Activity of Representative Pyrimidine Derivatives

| Compound Class | Specific Derivative | Target | IC50 (µM) |

| Pyrimidin-4-yl-benzimidazole | Compound 2a | COX-1 | 6.43 |

| Pyrimidin-4-yl-benzimidazole | Compound 2a | COX-2 | 3.5 |

| Pyrimidine Derivative | L1 | COX-2 | Similar to Meloxicam |

| Pyrimidine Derivative | L2 | COX-2 | Similar to Meloxicam |

IC50: The half maximal inhibitory concentration.

Key Experimental Protocols in Pyrimidine-Based Drug Discovery

The synthesis and biological evaluation of pyrimidine derivatives involve a range of established experimental protocols. Below are detailed methodologies for a classic synthesis and a fundamental biological assay.

Synthesis Protocol: The Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a one-pot, three-component cyclocondensation reaction that provides a straightforward and efficient route to 3,4-dihydropyrimidin-2(1H)-ones, which are valuable intermediates and possess biological activities themselves.[1]

Materials:

-

A β-ketoester (e.g., ethyl acetoacetate)

-

An aryl aldehyde (e.g., benzaldehyde)

-

Urea (B33335) (or thiourea)

-

A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2)

-

Ethanol (as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 equivalent), the β-ketoester (1 equivalent), and urea (1.5 equivalents) in ethanol.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash it with cold ethanol, and dry it.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[2] It is widely used to screen the anticancer potential of new compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test pyrimidine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine test compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows

To better understand the mechanisms of action of pyrimidine-based drugs and the experimental processes involved in their evaluation, the following diagrams have been generated using the DOT language.

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine kinase inhibitor.

Caption: Inhibition of the Src kinase signaling pathway by a pyrimidine-based inhibitor.

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its inherent biological relevance and synthetic accessibility ensure its continued prominence in medicinal chemistry. The diverse range of biological activities, from anticancer and antimicrobial to anti-inflammatory effects, underscores the power of this heterocyclic core. As our understanding of the molecular drivers of disease deepens, the rational design of new pyrimidine derivatives, guided by quantitative structure-activity relationships and a detailed knowledge of their target pathways, will undoubtedly lead to the development of the next generation of life-saving medicines. This guide serves as a testament to the enduring legacy and bright future of the pyrimidine ring in the ongoing quest for human health.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]

- 3. theochem.mercer.edu [theochem.mercer.edu]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 2-(4-Hydroxyphenyl)-5-pyrimidinol Derivatives: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 2-(4-hydroxyphenyl)-5-pyrimidinol and its derivatives. The described methodology is based on established principles of pyrimidine (B1678525) synthesis, primarily the Pinner condensation, followed by a deprotection step. This approach offers a versatile route to obtaining the target compounds, which are of interest in medicinal chemistry and drug discovery due to their structural motifs.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-stage process. The initial step involves the construction of a protected pyrimidine core, 2-(4-methoxyphenyl)-5-methoxypyrimidine, via a Pinner-type cyclocondensation reaction. This is followed by a demethylation reaction to yield the final dihydroxy product. This strategy is advantageous as it utilizes readily available starting materials and employs robust chemical transformations.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Stage 1: Synthesis of the Protected Pyrimidine Core

2.1.1. Preparation of 4-Methoxybenzamidine Hydrochloride (Pinner Reaction)

This protocol outlines the synthesis of the amidine intermediate from the corresponding nitrile.

Application Note: Quantification of 2-(4-Hydroxyphenyl)-5-pyrimidinol using a Validated RP-HPLC Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Hydroxyphenyl)-5-pyrimidinol, a key intermediate in pharmaceutical development. The described protocol is suitable for the determination of this compound in bulk drug substance and can be adapted for its quantification in various matrices. The method demonstrates excellent linearity, accuracy, precision, and specificity, making it a reliable tool for quality control and research applications.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research, often serving as a crucial building block in the synthesis of novel therapeutic agents. Its accurate quantification is paramount for ensuring the quality and consistency of starting materials and for studying the pharmacokinetic and pharmacodynamic properties of its derivatives. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for the analysis of this compound using a C18 reversed-phase column with UV detection.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 142172-97-2 | |

| Molecular Formula | C₁₀H₈N₂O₂ | |

| Molecular Weight | 188.18 g/mol | |

| Appearance | Solid, powder or crystals | |

| Melting Point | 235-240 °C | |

| Storage | Room Temperature |

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard (Purity >99%)

-

Acetonitrile (HPLC Grade)

-

Methanol (B129727) (HPLC Grade)

-

Water (HPLC Grade or Purified to 18.2 MΩ·cm)

-

Formic Acid (Analytical Grade)

-

Hydrochloric Acid (0.1 M)

-

Sodium Hydroxide (0.1 M)

-

Hydrogen Peroxide (3%)

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Run Time: 15 minutes

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For Bulk Drug Substance: Accurately weigh a known amount of the bulk drug sample, dissolve it in the diluent (50:50 methanol/water), and dilute to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

For Biological Matrices (e.g., Plasma): A protein precipitation method is recommended. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The standard solution was subjected to acidic, basic, oxidative, and photolytic stress conditions.

-

Acidic Degradation: 0.1 M HCl at 60 °C for 2 hours.

-

Basic Degradation: 0.1 M NaOH at 60 °C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The results indicated that the peak of this compound was well-resolved from the peaks of the degradation products, confirming the method's specificity.

Data Presentation

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of the standard solution.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.1 |

| 10 | 151.8 |

| 25 | 380.5 |

| 50 | 759.2 |

| 100 | 1521.4 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy

Accuracy was determined by the recovery of known amounts of the standard spiked into a placebo matrix at three concentration levels.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 10 | 9.9 | 99.0 |

| 50 | 50.4 | 100.8 |

| 90 | 89.3 | 99.2 |

| Average Recovery (%) | 99.7 |

Precision

The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day) studies.

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |

| 10 | 1.2 | 1.8 |

| 50 | 0.8 | 1.1 |

| 90 | 0.6 | 0.9 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

| Parameter | Value (µg/mL) |

| LOD | 0.25 |

| LOQ | 0.75 |

Visualizations

Caption: Workflow for HPLC analysis of this compound.

Caption: Logical workflow for forced degradation studies.

Conclusion

The RP-HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis and for supporting pharmaceutical development activities. The detailed protocol can be readily implemented in a laboratory setting with standard HPLC instrumentation.

Application Notes and Protocols for Cell-Based Assays Using 2-(4-Hydroxyphenyl)-5-pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenyl)-5-pyrimidinol is a versatile heterocyclic compound with a chemical structure suggesting potential biological activities.[1][2] Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including the modulation of protein kinase activity and anti-inflammatory responses.[3] Furthermore, phenolic compounds are often associated with antioxidant properties.[1] These characteristics make this compound a compelling candidate for investigation in various cell-based assays relevant to drug discovery and development.

This document provides detailed protocols for a series of cell-based assays designed to characterize the bioactivity of this compound. The proposed assays will investigate its potential as a tyrosine kinase inhibitor, its antioxidant capacity, and its ability to modulate the NF-κB signaling pathway, a critical regulator of inflammation.

I. Tyrosine Kinase Inhibition Assay

Application Note

Receptor and non-receptor tyrosine kinases are crucial components of cellular signaling pathways that regulate cell growth, differentiation, and survival.[4] Their dysregulation is a hallmark of many diseases, including cancer, making them important therapeutic targets.[4] This protocol describes a cell-based ELISA to determine the inhibitory potential of this compound on the epidermal growth factor receptor (EGFR), a well-characterized receptor tyrosine kinase. The assay measures the phosphorylation of EGFR in response to EGF stimulation in the presence of the test compound.[5]

Experimental Protocol: EGFR Phosphorylation Assay

1. Cell Culture and Seeding:

-

Culture A549 human lung carcinoma cells in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Harvest sub-confluent cells and perform a cell count.

-

Seed 25,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

-

Incubate the plate overnight to allow for cell attachment.

2. Serum Starvation:

-

After overnight incubation, gently aspirate the growth medium.

-

Wash the cells once with 100 µL of serum-free F-12K medium.

-

Add 100 µL of serum-free F-12K medium to each well and incubate for 18-24 hours.

3. Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in serum-free F-12K medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

-

Aspirate the serum-free medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

-

Include wells with vehicle control (0.1% DMSO in serum-free F-12K medium).

-

Incubate the plate for 2 hours at 37°C.

4. EGF Stimulation:

-

Prepare a working solution of human EGF in serum-free F-12K medium at a final concentration of 100 ng/mL.

-

Add 10 µL of the EGF working solution to all wells except for the unstimulated control wells.

-

Incubate the plate for 10 minutes at 37°C.

5. Cell Lysis:

-

Aspirate the medium from all wells.

-

Wash the cells once with 100 µL of ice-cold PBS.

-

Add 100 µL of ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Incubate on ice for 15 minutes with gentle shaking.

6. ELISA for Phospho-EGFR:

-

Perform a commercial Human Phospho-EGFR (Y1068) ELISA kit according to the manufacturer's instructions.

-

Briefly, coat a 96-well ELISA plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add 50 µL of the cell lysates to the wells and incubate.

-

Wash the wells and add the detection antibody.

-

Add the streptavidin-HRP conjugate, followed by the substrate solution, and stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Table 1: Inhibition of EGFR Phosphorylation by this compound

| Concentration (µM) | Absorbance at 450 nm (Mean ± SD) | % Inhibition |

| Unstimulated Control | 0.15 ± 0.02 | N/A |

| Vehicle Control (EGF) | 1.80 ± 0.15 | 0 |

| 0.1 | 1.65 ± 0.12 | 8.3 |

| 1 | 1.20 ± 0.10 | 33.3 |

| 10 | 0.65 ± 0.08 | 63.9 |

| 50 | 0.30 ± 0.05 | 83.3 |

| 100 | 0.20 ± 0.03 | 88.9 |

Data are hypothetical and for illustrative purposes only.

Visualization of the EGFR Signaling Pathway

References

Application Notes and Protocols for the Experimental Use of Pyrimidinols in Neuroprotective Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of pyrimidinol derivatives in neuroprotective research. This document details the methodologies for key in vitro and in vivo experiments, presents quantitative data from representative studies, and illustrates the cellular signaling pathways implicated in the neuroprotective effects of pyrimidinols.

Introduction to Pyrimidinols in Neuroprotection

Pyrimidinols, a class of heterocyclic organic compounds, have emerged as promising candidates in the field of neuroprotective research. Studies have demonstrated their potential therapeutic efficacy in models of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Their neuroprotective effects are attributed to a range of mechanisms, including antioxidant activity, anti-inflammatory properties, and modulation of key cellular signaling pathways involved in neuronal survival and death.

Quantitative Data on Neuroprotective Effects of Pyrimidinols

The following tables summarize quantitative data from various studies, highlighting the neuroprotective efficacy of different pyrimidinol derivatives in both in vitro and in vivo models.

Table 1: In Vitro Neuroprotective Effects of Pyrimido[4,5-d]pyrimidin-4-amine Derivatives against Hydrogen Peroxide (H₂O₂)-Induced Cytotoxicity in SH-SY5Y Cells

| Compound | Concentration (µM) | Neuroprotective Effect (% increase in cell viability) |

| 4g | 0.1 | 47% |

| 1 | 68% | |

| 5 | 77% | |

| 4h | 0.1 | 66% |

| 1 | 39% | |

| 5 | 26% | |

| 4i | 1 | 118% |

| 5 | 95% |

Table 2: In Vivo Neuroprotective Effects of MS-818 in a Rat Model of Permanent Focal Cerebral Ischemia

| Treatment Group | Dose (mg/kg) | Total Infarct Volume Reduction (%) | Cortical Infarct Volume Reduction (%) |

| MS-818 | 1 | Significant | Significant |

| 5 | Significant | Significant | |

| 10 | Significant | Significant |

Table 3: Multi-target Enzyme Inhibition by Pyrimidine/Pyrrolidine-Sertraline Hybrid (Compound 19)

| Target Enzyme | IC₅₀ (µM) |

| Acetylcholinesterase (AChE) | 0.07 |

| Butyrylcholinesterase (BChE) | 0.09 |

| Monoamine Oxidase A (MAO-A) | 0.63 |

| Monoamine Oxidase B (MAO-B) | 0.21 |

| β-site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1) | 0.73 |

Experimental Protocols

This section provides detailed protocols for key experiments commonly used to evaluate the neuroprotective properties of pyrimidinol derivatives.

In Vitro Neuroprotection Assay

3.1.1. Cell Culture and Hydrogen Peroxide-Induced Cytotoxicity in SH-SY5Y Cells

This protocol describes how to assess the protective effects of pyrimidinol compounds against oxidative stress-induced cell death in a human neuroblastoma cell line.

-

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Pyrimidinol compounds of interest

-